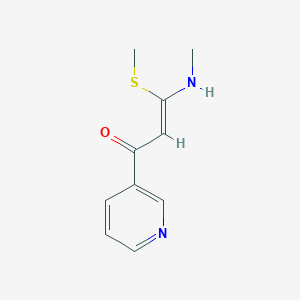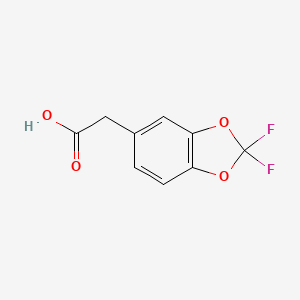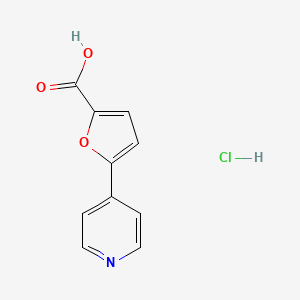![molecular formula C22H19NO3 B1404424 1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1365988-70-0](/img/structure/B1404424.png)
1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a chemical compound that can be purchased for pharmaceutical testing . It’s also available for quotation at CymitQuimica .
Molecular Structure Analysis
The molecular formula of this compound is C22H19NO3 . The InChI string, which represents the structure of the molecule, is InChI=1S/C22H19NO3/c1-15(2)17-6-3-16(4-7-17)5-12-20(24)18-8-10-19(11-9-18)23-21(25)13-14-22(23)26/h3-15H,1-2H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Synthesis and Photophysical Properties
Research has focused on the synthesis and characterization of pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivatives for their unique photophysical properties. These compounds exhibit weak luminescence in solution, attributed to their centrosymmetric geometries, with potential applications in optoelectronic devices (Gendron et al., 2014).
Heterocyclic Synthesis
Another study outlines a one-pot synthesis method for creating novel pyrrol-2-ones, demonstrating the versatility of these compounds in generating diverse molecular architectures, which could be useful in designing new materials or bioactive molecules (Alizadeh, Rezvanian, & Zhu, 2007).
Luminescent Polymers
The incorporation of pyrrolo[3,4-c]pyrrole-1,4-dione units into polymers has been explored for the creation of highly luminescent materials. These developments suggest potential applications in light-emitting devices and displays (Zhang & Tieke, 2008).
Organic Electronics and Photovoltaics
Conjugated Polymers
Research on π-conjugated polymers incorporating pyrrolo[3,4-c]pyrrole (DPP) and phenylene units has shown promising results for organic electronics. The polymers displayed strong photoluminescence and photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Corrosion Inhibition
Corrosion Inhibition
Derivatives of 1H-pyrrole-2,5-dione have been evaluated as organic inhibitors for the corrosion of carbon steel in acidic environments. This research highlights the potential of these compounds in protecting industrial materials from corrosion, which is crucial for extending the lifespan of metal infrastructure (Zarrouk et al., 2015).
Solubility and Solvent Effects
Solubility Studies
The solubility and solvent effects of pyrrole-2,5-dione derivatives in various solvents have been systematically studied. Understanding these properties is essential for pharmaceutical formulation development and for the design of chemical processes (Li et al., 2019).
Eigenschaften
IUPAC Name |
1-[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-15(2)17-6-3-16(4-7-17)5-12-20(24)18-8-10-19(11-9-18)23-21(25)13-14-22(23)26/h3-15H,1-2H3/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJAPYPVAKYDDV-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



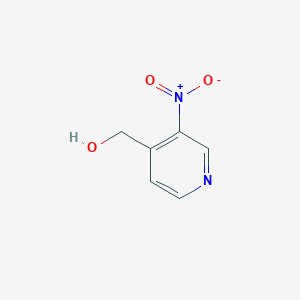
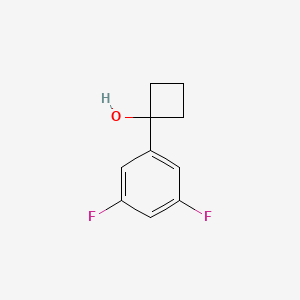
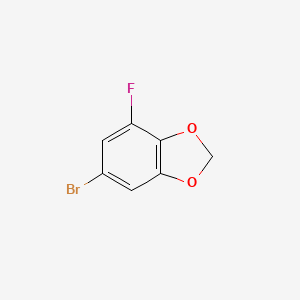
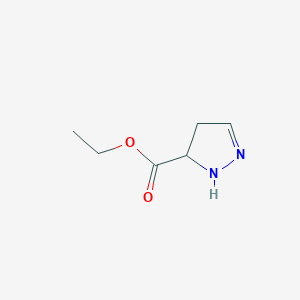
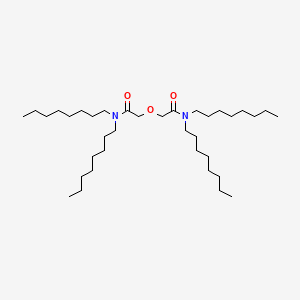
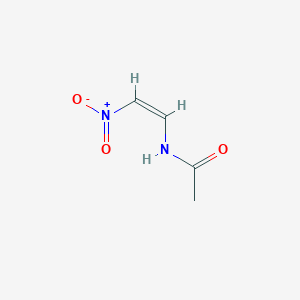
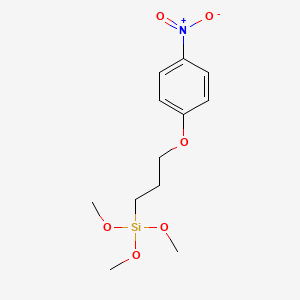
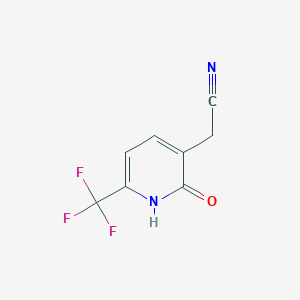
![Thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1404352.png)
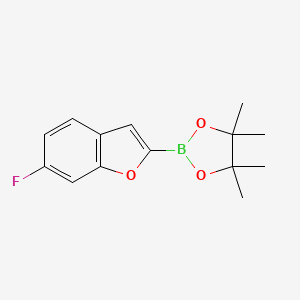
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B1404357.png)
